N-(2-methoxydibenzofuran-3-yl)-2-(4-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxydibenzofuran-3-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound It is characterized by the presence of a dibenzofuran moiety and a methoxyphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxydibenzofuran-3-yl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:
Formation of Dibenzofuran Intermediate: The dibenzofuran intermediate can be synthesized through cyclization reactions involving appropriate precursors.
Methoxylation: Introduction of methoxy groups at specific positions on the dibenzofuran and phenoxy rings.
Acetamide Formation: The final step involves the formation of the acetamide linkage through reactions such as amidation or acylation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the acetamide group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-methoxydibenzofuran-3-yl)-2-(4-methoxyphenoxy)acetamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Possible incorporation into polymers or other materials for enhanced properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-3-dibenzofuranyl)-2-(4-hydroxyphenoxy)acetamide
- N-(2-hydroxy-3-dibenzofuranyl)-2-(4-methoxyphenoxy)acetamide
Uniqueness
N-(2-methoxydibenzofuran-3-yl)-2-(4-methoxyphenoxy)acetamide may exhibit unique properties due to the specific positioning of methoxy groups and the acetamide linkage, which could influence its reactivity and interactions in various applications.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
CAS No. |
5688-54-0 |
---|---|
Molecular Formula |
C22H19NO5 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C22H19NO5/c1-25-14-7-9-15(10-8-14)27-13-22(24)23-18-12-20-17(11-21(18)26-2)16-5-3-4-6-19(16)28-20/h3-12H,13H2,1-2H3,(H,23,24) |
InChI Key |
GGJTWUAZBRROEN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.